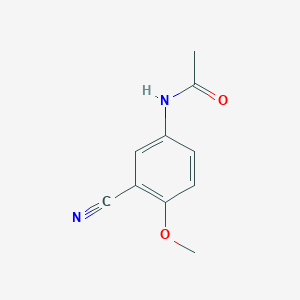

N-(3-cyano-4-methoxyphenyl)acetamide

Descripción general

Descripción

N-(3-cyano-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with an acetamide group (-NHCOCH3). It is primarily used in research settings and has applications in various scientific fields.

Métodos De Preparación

The synthesis of N-(3-cyano-4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Análisis De Reacciones Químicas

N-(3-cyano-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation and substitution reactions.

Reactions with Carbon Disulfide: The reaction of p-chlorocyanoacetanilide with carbon disulfide in DMF and potassium hydroxide, followed by the addition of methyl iodide, can produce ketene dithioacetals.

Aplicaciones Científicas De Investigación

N-(3-cyano-4-methoxyphenyl)acetamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-(3-cyano-4-methoxyphenyl)acetamide involves its reactivity due to the presence of the cyano and carbonyl groups. These functional groups enable the compound to participate in various chemical reactions, forming different heterocyclic structures. The active hydrogen on the C-2 position allows for condensation and substitution reactions, which are crucial for its biological activities .

Comparación Con Compuestos Similares

N-(3-cyano-4-methoxyphenyl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

N-(4-methoxyphenyl)acetamide: This compound lacks the cyano group, which significantly alters its reactivity and applications.

2-cyano-N-(4-methoxyphenyl)acetamide: This is another cyanoacetamide derivative with similar properties but different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(3-cyano-4-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a cyano group and a methoxy-substituted phenyl ring, which contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for various chemical reactions, making it a versatile precursor for synthesizing biologically active compounds.

The mechanism of action for this compound primarily involves:

- Reactivity : The cyano and carbonyl groups enable participation in condensation and substitution reactions, leading to the formation of various heterocyclic structures that exhibit biological activity.

- Biological Interactions : The compound interacts with specific biological targets, which may include enzymes and receptors involved in disease pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives. Notably:

- In vitro Studies : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values as low as 0.29 μM against HCT-116 colon carcinoma cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 5 μM) .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 0.29 |

| 5-Fluorouracil | HCT-116 | 5.0 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Antibacterial Studies : The compound exhibited moderate to good activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Escherichia coli | 8.33 |

| Staphylococcus aureus | 5.64 |

Case Studies

- Anticancer Efficacy : A study highlighted the efficacy of this compound derivatives in inducing apoptosis in cancer cells through cell cycle arrest at the S/G2 phase, demonstrating their potential as chemotherapeutic agents .

- Antimicrobial Properties : Another investigation focused on the antibacterial effects of the compound, revealing significant inhibition zones against Candida albicans and other pathogenic bacteria, reinforcing its potential as an antimicrobial agent .

Pharmacokinetics and Toxicity

Research into the pharmacokinetic profiles of this compound indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics:

Propiedades

IUPAC Name |

N-(3-cyano-4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(13)12-9-3-4-10(14-2)8(5-9)6-11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPZXFOMZFPDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325839 | |

| Record name | N-(3-cyano-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321945-81-7 | |

| Record name | N-(3-cyano-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.